Oxysonium iodide
Description
Evolution of Organic Iodides in Synthetic and Mechanistic Chemistry
The utility of organic iodine compounds has evolved significantly from simple alkyl iodides, primarily used in substitution and elimination reactions due to the weak carbon-iodine bond. mq.edu.au The discovery and development of hypervalent iodine reagents in the late 19th century by chemists like Conrad Willgerodt marked a paradigm shift. diva-portal.org These compounds, featuring iodine in higher oxidation states, opened new avenues for oxidation reactions. The subsequent exploration of onium salts, including iodonium (B1229267) salts first prepared by Hartmann and Meyer in 1894, further expanded the synthetic toolkit. acs.org These salts, characterized by a positively charged heteroatom, have become indispensable in various chemical transformations, including arylation reactions and photopolymerization. acs.orgnih.gov
Categorization and Structural Classes of Advanced Organic Salts
Advanced organic salts are broadly categorized as 'onium' salts, where a central p-block element (like nitrogen, phosphorus, oxygen, sulfur, or a halogen) bears a positive charge through bonding to a number of organic or inorganic groups. wikipedia.orgthieme-connect.de This diverse family includes:
Ammonium (B1175870) (R₄N⁺), Phosphonium (B103445) (R₄P⁺), and Arsonium (R₄As⁺) Salts: Widely used as phase-transfer catalysts and synthetic reagents. acs.orgresearchgate.net
Sulfonium (R₃S⁺) and Sulfoxonium (R₃SO⁺) Salts: Valued for their role in generating ylides for carbon-carbon bond formation. wikipedia.org
Halonium Salts: This category includes iodonium salts (R₂I⁺), which are excellent aryl-transfer reagents. acs.orgnih.gov
Oxonium Salts (R₃O⁺): These are powerful alkylating agents. thieme-connect.de
The stability and reactivity of these salts are profoundly influenced by the nature of the counterion. While non-nucleophilic anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluoroantimonate ([SbF₆]⁻) are common for highly reactive cations like trialkyloxonium ions (Meerwein's salts), iodide (I⁻) can also serve as the counterion in more stable systems. orgsyn.org
Current Research Paradigms and Theoretical Foundations for Organic Iodide Systems
A critical consideration in this field is the stability of the onium salt in the presence of a nucleophilic counterion like iodide. Simple trialkyloxonium iodides (R₃O⁺I⁻) are generally unstable, as the highly electrophilic oxonium cation would be rapidly dealkylated by the iodide anion. For this reason, this article will focus on a closely related, yet stable and synthetically valuable, class of compounds that fits the "Oxysonium iodide" description: sulfoxonium iodides . Specifically, Trimethylsulfoxonium (B8643921) iodide serves as an exemplary case study due to its stability, commercial availability, and significant role in advanced chemical research. wikipedia.org
In-depth Focus: Trimethylsulfoxonium Iodide
Trimethylsulfoxonium iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a stable, crystalline solid that has garnered significant attention as a versatile reagent in organic synthesis. wikipedia.org
Chemical and Physical Properties
The properties of Trimethylsulfoxonium iodide are well-documented, making it a reliable tool for chemists.
| Property | Value |
| Chemical Formula | C₃H₉IOS |
| Molar Mass | 220.07 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 208 to 212 °C (406 to 414 °F; 481 to 485 K) |
| Cation Structure | Trimethylsulfoxonium ion features a tetrahedral geometry at the sulfur center. |
| Symmetry | The cation has an idealized C₃ᵥ symmetry. |
Table 1: Physical and Structural Properties of Trimethylsulfoxonium Iodide. wikipedia.org
Synthesis
The preparation of Trimethylsulfoxonium iodide is straightforward and proceeds via the alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.
(CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻ wikipedia.org
This reaction leverages the nucleophilicity of the oxygen atom in DMSO to attack the electrophilic methyl group of iodomethane, forming the stable sulfoxonium salt.
Research Findings and Applications
The primary application of Trimethylsulfoxonium iodide in advanced chemical research is as a precursor to dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent. This is achieved by reacting the salt with a strong base, such as sodium hydride. wikipedia.org
[(CH₃)₃SO]⁺I⁻ + NaH → (CH₃)₂S(O)CH₂ + NaI + H₂
This ylide is a key reagent for the methylenation of carbonyl compounds, specifically for the synthesis of epoxides from ketones and aldehydes.
Key Reactions of the Derived Ylide:
| Reactant (Carbonyl Compound) | Product (Epoxide) | Research Context |
| Ketone (e.g., Cyclohexanone) | Oxaspiroheptane | Formation of strained ring systems |
| Aldehyde (e.g., Benzaldehyde) | Styrene oxide | Synthesis of chiral building blocks |
Table 2: Representative Reactions of Dimethyloxosulfonium Methylide.
The reaction is highly valued for its stereoselectivity and functional group tolerance, making it a powerful tool in the total synthesis of complex natural products.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3569-58-2 |
|---|---|
Molecular Formula |
C18H27IO3S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide |
InChI |
InChI=1S/C18H27O3S.HI/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VYPBGKRNPCAKRH-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Complex Organic Iodide Salt Formation
Novel Approaches to Quaternary Salt Synthesis with Iodide Counterions
The traditional synthesis of quaternary salts often involves the direct alkylation of a neutral precursor with an alkyl iodide. However, for complex molecules, more advanced methodologies are required to achieve desired selectivity and efficiency.
Exploration of Stereoselective Synthetic Routes
The synthesis of chiral quaternary salts, where the stereochemistry at the central atom is controlled, is a significant challenge. For sulfonium salts, a class to which Oxysonium iodide belongs, stereoselective synthesis can be approached in several ways. One common strategy involves the use of chiral precursors. For instance, optically active sulfoxides can be alkylated to form sulfonium salts. The reaction of an optically active alkyl p-tolyl sulfoxide (B87167) with an alkylating agent like triethyloxonium tetrafluoroborate (B81430), followed by reaction with a dialkylcadmium reagent, can yield an optically active dialkylarylsulfonium salt . The stereochemistry of this reaction is often assumed to proceed with inversion of configuration at the sulfur atom .
Another approach is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the alkylation reaction. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable.
The stereochemical stability of the resulting salt is also a critical consideration. Sulfonium salts can undergo racemization through several pathways, including pyramidal inversion, dissociation-recombination (SN1), or nucleophilic displacement (SN2) by the counterion . The choice of a non-nucleophilic counterion can sometimes help in preserving the optical purity of the product .
Catalytic Systems in Iodide Salt Formation
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic salt formation. While direct alkylation with alkyl iodides is often uncatalyzed, certain transformations can benefit from catalytic systems. For instance, in the broader context of forming iodinated organic compounds, manganese dioxide (δ-MnO₂) has been shown to act as a catalyst. It facilitates the oxidation of iodide to iodine, which can then react with organic molecules acs.orgnih.gov. This principle could be adapted for specific synthetic strategies where an in-situ generated iodinating agent is desired.
Iodine itself can serve as a catalyst in numerous organic reactions, often promoting oxidative transformations that can lead to the formation of C-O, C-N, and C-C bonds researchgate.net. While not a direct method for quaternary salt formation, iodine catalysis can be employed to synthesize complex precursors that are then converted to the final iodide salt. For example, iodine-catalyzed reactions can be used to introduce specific functional groups that are later involved in the quaternization step.
Furthermore, transition metal catalysis, though not always necessary for simple salt formation, can be employed in the synthesis of complex organic precursors. For example, gold catalysts are known to activate alkynes towards nucleophilic attack, a process that can be integrated into a larger synthetic sequence for building complex molecules prior to salt formation acs.org.
Green Chemistry Principles in Synthesis of Complex Organic Iodides
The application of green chemistry principles to the synthesis of organic salts aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.
One key aspect of green chemistry is atom economy. Iodine-catalyzed reactions are often highlighted for their high atom economy rsc.org. The use of water as a solvent is another important green chemistry principle. Performing reactions in water can reduce the reliance on volatile organic compounds (VOCs). For instance, an iodine-catalyzed synthesis of 9-sulfenylphenanthrenes has been developed in water, demonstrating the feasibility of complex organic synthesis in aqueous media rsc.org.
Elucidation of Reaction Mechanisms in Iodide Salt Formation
A detailed understanding of the reaction mechanisms is essential for optimizing synthetic protocols and controlling product distribution. The formation of complex organic iodide salts can proceed through various mechanistic pathways.
Kinetic Studies of Salt Formation Pathways
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the formation of sulfonium salts via the common SN2 pathway, the reaction rate is dependent on the concentration of both the sulfide precursor and the alkylating agent (in this case, an organic iodide).
The kinetics of the Dushman reaction (the reduction of iodate (B108269) by iodide) have been studied extensively and reveal a complex mechanism involving an asymmetric intermediate, YXO₂ stackexchange.com. While this specific reaction is not directly the formation of an organic salt, it highlights the intricate kinetics that can be involved in reactions with iodine species.
Kinetic studies can also be used to understand the factors that influence stereoselectivity and the potential for racemization. By studying the rate of racemization under different conditions (e.g., varying the solvent or counterion), the dominant racemization pathway (pyramidal inversion, SN1, or SN2) can be identified .
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the formation of sulfonium salts, the transition state of the SN2 reaction is a key, albeit transient, species.
In other reactions involving sulfonium salts, more stable intermediates can be observed. For example, the reaction of a sulfonium salt with a base can lead to the formation of a sulfonium ylide. These ylides are important intermediates in various synthetic transformations, such as epoxidation and aziridination reactions mdpi.com.
In the context of catalytic reactions, identifying the active catalytic species is essential. For example, in some iodine-catalyzed oxidations, hypervalent iodine species are proposed as key intermediates researchgate.net. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for the detection and characterization of such intermediates.
The table below summarizes the key mechanistic aspects discussed:
| Mechanistic Aspect | Description | Relevant Species/Intermediates |
| Stereoselective Synthesis | Control of stereochemistry at the central atom. | Chiral sulfoxides, chiral auxiliaries, optically active sulfonium salts. |
| Catalysis | Use of catalysts to enhance reaction efficiency and selectivity. | Manganese dioxide (δ-MnO₂), Iodine (I₂), transition metal complexes. |
| Green Chemistry | Application of principles to reduce environmental impact. | Water as a solvent, atom-economical reagents. |
| Kinetic Pathways | Study of reaction rates and mechanisms. | SN2 transition states, asymmetric intermediates (e.g., YXO₂). |
| Reaction Intermediates | Identification of transient species in the reaction pathway. | Sulfonium ylides, hypervalent iodine species. |
Computational Mechanistic Predictions and Validation
The transient and highly reactive nature of oxonium iodide intermediates makes their direct experimental characterization challenging. Consequently, computational chemistry has become an indispensable tool for predicting and understanding the mechanistic pathways of their formation and subsequent reactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), provide profound insights into reaction energetics, transition state geometries, and the factors governing product selectivity. These theoretical predictions, when corroborated by experimental results, offer a validated and detailed picture of complex organic iodide salt formation.
Modeling of Oxonium Iodide Mediated Reactions
Computational studies are frequently employed to elucidate the mechanisms of reactions where an oxonium ion is attacked by an iodide nucleophile. Key examples include the cleavage of ethers and the ring-opening of epoxides with hydrogen iodide (HI). transformationtutoring.comlibretexts.orgmasterorganicchemistry.com In these reactions, the initial step involves the protonation of the oxygen atom by a strong acid, forming an oxonium ion. transformationtutoring.com This protonation converts the alkoxy or hydroxyl group into a good leaving group, facilitating nucleophilic attack by the iodide ion.
The subsequent pathway can proceed via either an SN1 or SN2 mechanism, and computational models are crucial for predicting which pathway is favored under specific conditions. libretexts.orgmasterorganicchemistry.com
SN2 Pathway: For ethers with primary or secondary alkyl groups, the reaction typically follows an SN2 mechanism. libretexts.org DFT calculations can model the backside attack of the iodide ion on the less sterically hindered carbon atom adjacent to the oxonium center. These models predict a single transition state, allowing for the calculation of the activation energy barrier. nih.gov
SN1 Pathway: In cases involving tertiary, benzylic, or allylic ethers, the cleavage is more likely to proceed through an SN1 mechanism due to the ability to form a stable carbocation intermediate. libretexts.org Computational models can predict the stability of this carbocation and the energetic feasibility of its formation.
Case Study: Acid-Catalyzed Epoxide Ring-Opening
The acid-catalyzed ring-opening of epoxides serves as an excellent model for computational studies of oxonium iodide reactions. The reaction begins with the protonation of the epoxide oxygen, creating a strained, cyclic oxonium ion. The subsequent nucleophilic attack by iodide can occur at either of the two carbon atoms of the epoxide ring. pressbooks.publibretexts.org
Computational studies have been instrumental in explaining the regioselectivity of this reaction. pressbooks.pub
When the epoxide carbons are primary or secondary, nucleophilic attack occurs at the less substituted carbon, consistent with an SN2-like mechanism. libretexts.org
When one carbon is tertiary, the attack preferentially occurs at the more substituted carbon. This is explained by an SN1-like transition state where the positive charge is better stabilized by the tertiary carbon. pressbooks.pub
Ab initio and DFT calculations have been used to model these pathways. For a similar reaction involving the SN2 ring-opening of an epoxide with an acetate nucleophile, calculations predicted a central activation barrier. acs.org When general-acid catalysis was included in the model, the predicted activation barrier was significantly reduced, highlighting the crucial role of the protonation step. acs.org These computational findings are validated by experimental observations of trans-1,2-halohydrin formation, which confirms the backside attack characteristic of these mechanisms. pressbooks.publibretexts.org
| Reaction Type | Computational Method | Key Prediction | Predicted Activation Energy (Gas Phase) | Experimental Validation |
| SN2 Ring-Opening of 1S,2S-trans-2-methylstyrene oxide (with acetate model) | DFT (B3LYP) / MP2 | Central barrier for nucleophilic attack | ~20-21 kcal/mol (non-catalyzed) | Product stereochemistry (trans-diol formation) |
| General-Acid-Catalyzed Ring-Opening of 1S,2S-trans-2-methylstyrene oxide (with acetate model) | DFT (B3LYP) / MP2 | Reduction of activation barrier | ~10 kcal/mol (catalyzed) | Increased reaction rate in the presence of acid |
| Base-Catalyzed Cleavage of C2 β-O-4 Ether Linkage (Lignin model) | DFT (M06/6-31G*) | 6-membered transition state | 6.1 kcal mol−1 (with KOH) | Isolation of predicted phenolic monomer products |
Glycosylation Reactions
In carbohydrate chemistry, the formation of glycosyl iodides for use in glycosylation reactions often proceeds through an oxacarbenium ion intermediate, which is a type of oxonium ion. escholarship.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the stability and conformation of this intermediate. nih.govscienceopen.com Computational modeling is used to predict the most stable conformation of the oxacarbenium ion and to understand how factors like protecting groups and solvent influence the facial selectivity of the incoming nucleophile's attack. escholarship.orgacs.org These theoretical predictions are validated through detailed NMR spectroscopic studies and by analyzing the stereochemistry of the final glycosidic products. escholarship.org
Advanced Spectroscopic and Computational Characterization of Complex Organic Iodide Structures
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the structure and bonding of molecules. For complex oxonium iodides, a combination of nuclear magnetic resonance, vibrational spectroscopy, and X-ray diffraction provides a comprehensive picture of their architecture in different states of matter.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Iodide Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For highly reactive species like complex oxonium ions, low-temperature NMR is often required to obtain well-resolved spectra. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing crucial information about the charge distribution within the oxonium ion.
In the study of complex, thermally unstable, tricyclic oxonium ions, which are postulated intermediates in the biosynthesis of halogenated natural products, low-temperature NMR has provided direct evidence for their existence. nih.gov The spectra of these cyclic oxonium salts are characterized by specific downfield shifts for protons and carbons adjacent to the positively charged oxygen atom, consistent with the deshielding effect of the oxonium center. nih.gov For instance, in cyclic oxonium salts prepared from tetrahydrofuran (B95107) derivatives, the charged 1-CH₃ group appears at a lower field than an uncharged -OCH₃ group. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Complex Tricyclic Oxonium Ion
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 (adjacent to O⁺) | 4.5 - 5.0 | - |
| C-1 (adjacent to O⁺) | - | 90 - 100 |
| H-alpha to C-I | 3.5 - 4.0 | - |
| C-alpha to C-I | - | 20 - 30 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering insights into the functional groups present and their bonding environment. The C-O stretching frequencies in oxonium ions are particularly informative. The oxonium ion (H₃O⁺), with its C₃ᵥ symmetry, exhibits four normal modes of vibration, all of which are active in both IR and Raman spectroscopy. arizona.edu
In more complex organic structures, such as methylammonium (B1206745) iodide and formamidinium iodide, temperature-dependent vibrational spectroscopy can be used to study phase transitions and changes in hydrogen bonding within the crystal structure. researchgate.net For instance, the appearance or disappearance of specific bands in the N-H stretching region with changing temperature can be correlated with structural rearrangements. researchgate.net Resonance Raman spectroscopy has been employed to study the vibrational modes of the iodine molecule itself, with high-intensity overtone progressions allowing for the determination of spectroscopic constants. uoa.gr This can be relevant for understanding the interactions of the iodide counterion in the solid state or in solution.
Table 2: Typical IR Absorption Frequencies for Functional Groups in Organic Oxonium Iodides
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| C-O (in Oxonium) | Stretching | 1050 - 1150 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-I | Stretching | 500 - 600 |
| O-H (if present) | Stretching | 3200 - 3600 |
Note: Frequencies are approximate and can vary based on molecular structure and environment.
X-ray Diffraction Studies for Solid-State Structural Determination
These studies reveal a pyramidal geometry at the oxygen atom, as expected for an sp³-hybridized center. acs.org In the crystal structure of an O-alkyl aminosulfoxonium salt, X-ray analysis provided conclusive evidence for alkylation occurring on the oxygen atom and revealed a nearly planar nitrogen atom, indicating significant delocalization of the nitrogen lone pair. rsc.org The data obtained from X-ray crystallography, such as the S-N and S-O bond lengths in the aminosulfoxonium salt, are crucial for validating computational models. rsc.org The carbon-iodine bond is the weakest of the carbon-halogen bonds, a property that influences the crystal packing and reactivity of these compounds. wikipedia.org
Table 3: Selected Crystallographic Data for a Representative Oxonium Salt
| Parameter | Value |
|---|---|
| C-O Bond Length | ~1.45 - 1.50 Å |
| C-O-C Bond Angle | ~112° - 115° |
| Coordination Geometry at Oxygen | Pyramidal |
Note: Data is based on reported structures for stable trialkyloxonium salts. acs.orgrsc.org
Computational Chemistry for Electronic and Structural Analysis
Computational methods have become essential for studying reactive species that are difficult to isolate and characterize experimentally. Density Functional Theory (DFT) and other quantum chemical calculations complement experimental data by providing insights into molecular geometry, electronic structure, and reaction energetics.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. For complex oxonium ions, DFT calculations are used to optimize molecular structures, predict vibrational frequencies, and calculate NMR chemical shifts. These theoretical predictions can then be compared with experimental data to confirm structural assignments.
In the characterization of complex tricyclic oxonium ions, DFT calculations have been instrumental in supporting the structures proposed based on low-temperature NMR data. nih.gov Similarly, DFT has been used to calculate the refined energetics of methyl-oxonium ion complexes, helping to understand their rearrangement and dissociation pathways. aip.org The choice of functional and basis set, such as B3LYP/cc-pVTZ, is critical for obtaining accurate results that correlate well with experimental findings. aip.org
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Beyond geometry optimization, quantum chemical calculations provide a detailed picture of the electronic structure and bonding within a molecule. Natural Bond Orbital (NBO) analysis, for example, can be used to understand charge distribution and orbital interactions. For oxonium ions, these calculations can quantify the degree of positive charge localization on the oxygen and adjacent carbon atoms.
Ab initio molecular orbital calculations have been used to study the unimolecular chemistry of related species, such as the methyl formate (B1220265) cation radical, revealing complex reaction pathways involving hydrogen-bridged intermediates. researchgate.net These computational studies are invaluable for understanding the reactivity of oxonium ions, predicting the outcomes of their reactions with nucleophiles, and rationalizing their role as intermediates in complex chemical transformations. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules and their interactions at an atomic level. mdpi.com For complex organic iodide structures, particularly those involving oxonium ions, MD simulations provide critical insights into their conformational landscapes and the nature of the non-covalent forces governing their associations. This section explores the application of MD simulations in elucidating the conformational preferences and intermolecular interactions of oxonium iodide systems.
Conformational Analysis through Molecular Dynamics
The conformational flexibility of the oxonium cation and its interplay with the iodide anion are crucial for understanding its chemical behavior. MD simulations can map the potential energy surface of these ions, revealing stable conformations and the energy barriers between them.
Recent computational studies have highlighted the importance of such analyses. For instance, MD simulations performed on modified nucleosides have demonstrated the ability to investigate the dynamic behavior of iso-energetic conformations. nih.gov This approach involves subjecting the initial molecular geometries to simulations in an explicit solvent environment, allowing for the exploration of rotational freedom around specific bonds and the resulting conformational isomers. nih.gov The trajectory data from these simulations can be analyzed to determine the relative populations and stability of different conformers, such as s-cis and s-trans rotamers, and the free energy barriers for their interconversion. nih.gov
In the context of oxonium iodides, MD simulations would allow for the tracking of the torsional angles within the oxonium ion and the relative orientation of the iodide anion over time. This data is essential for constructing a detailed picture of the conformational dynamics. The simulations can be initiated from various starting geometries to ensure a thorough sampling of the conformational space. nih.gov Analysis of the simulation trajectories provides information on the equilibrium distribution of conformers and the kinetics of their interconversion.
Table 1: Representative Data from Conformational Analysis using MD Simulations
| Parameter | Description | Typical Values (example) |
| Dihedral Angle (τ) | The angle between four sequentially bonded atoms, defining the conformation around a central bond. | -180° to +180° |
| Rotational Energy Barrier | The energy required to rotate a part of the molecule around a specific bond. | 5 - 15 kcal/mol |
| Conformational Population | The percentage of time the molecule spends in a particular conformation at equilibrium. | Varies based on stability |
| Interconversion Rate | The frequency at which the molecule transitions between different stable conformations. | 10^9 to 10^12 s⁻¹ |
This table presents hypothetical yet representative data that could be obtained from MD simulations for the conformational analysis of an organic cation like an oxonium ion.
Intermolecular Interactions in Oxonium Iodide Systems
The interactions between the oxonium cation, the iodide anion, and surrounding solvent molecules or other ions in a crystal lattice are fundamental to the properties of oxonium iodide compounds. MD simulations, often complemented by quantum mechanical calculations, are instrumental in characterizing these interactions.
The primary interaction in an oxonium iodide salt is the electrostatic attraction between the positively charged oxonium ion and the negatively charged iodide anion. nih.gov Beyond this fundamental Coulombic force, other significant non-covalent interactions can be identified and quantified through simulations. These include:
Hydrogen Bonding: If the oxonium ion contains hydrogen atoms bonded to the oxygen, it can act as a hydrogen bond donor to the iodide anion or other surrounding molecules. The strength and geometry of these hydrogen bonds can be analyzed from the simulation data.
Halogen Bonding: The iodide anion itself can participate in halogen bonding, acting as a halogen bond acceptor. nih.gov
A detailed analysis of intermolecular interactions in a co-crystal of 3-chloro-N-methylpyridinium iodide with tetrabromoquinone revealed a hierarchy of interactions, with cation-anion electrostatics being the most significant, followed by other interactions like π-hole interactions and halogen bonding. nih.gov The energy of these interactions can be estimated using computational methods, providing a quantitative measure of their strength. nih.govresearchgate.net For example, the interaction energy between an iodide anion and a quinone ring was estimated to be -11.16 kcal mol⁻¹, which is comparable to moderate hydrogen bonds. nih.govresearchgate.net
MD simulations can also provide insights into the structure and dynamics of the solvation shell around the ions in solution. Studies on the hydration of the iodide ion have revealed specific arrangements of water molecules in the first solvation shell, highlighting the importance of ion-solvent interactions. nih.gov
Table 2: Key Intermolecular Interactions and Their Characteristics
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Cation-Anion Electrostatic | The primary attractive force between the oxonium cation and iodide anion. | > 50 |
| Hydrogen Bonding | Interaction between an acidic proton on the oxonium ion and a lone pair on the iodide or other acceptor. | 3 - 10 |
| Halogen Bonding | Interaction involving the iodide anion as a halogen bond acceptor. | 1 - 5 |
| π-hole Interactions | An attractive, noncovalent interaction between a region of lower electrostatic potential on a π-system and a negative site. nih.gov | 1 - 12 nih.govresearchgate.net |
| Van der Waals Forces | Dispersive and repulsive forces between molecules. | 0.5 - 2 |
This table provides a general overview of the types and typical strengths of intermolecular interactions that can be studied using molecular dynamics simulations.
Reactivity Profiles and Transformative Applications of Complex Organic Iodide Reagents
Exploration of Chemical Reactivity and Selectivity
The reactivity of an oxonium iodide is fundamentally dictated by the interplay between its two constituent ions: the electrophilic organic cation and the nucleophilic iodide anion.
Nucleophilic Reactivity of the Iodide Anion in Organic Transformations
The iodide ion (I⁻) is a potent nucleophile in organic reactions, a property attributable to its large atomic size and high polarizability. lumenlearning.com In the context of an oxonium iodide salt, the iodide anion can participate in nucleophilic substitution reactions, particularly of the SN2 type. spcmc.ac.inutahtech.edu The effectiveness of iodide as a nucleophile is influenced by the solvent system. In protic solvents, such as water and alcohols, iodide is an excellent nucleophile because it is less strongly solvated compared to smaller halides like fluoride, making it more available to attack an electrophilic center. libretexts.org In polar aprotic solvents, this trend can be reversed. libretexts.org
The reaction of an alkyl halide with sodium iodide in acetone, known as the Finkelstein reaction, exemplifies the nucleophilic strength of the iodide ion. utahtech.edu This principle can be extended to the reactivity of oxonium iodides, where the iodide can act as an internal or external nucleophile.
Table 1: Relative Nucleophilicity of Halide Ions in Protic Solvents
| Halide Ion | Relative Rate of SN2 Reaction |
|---|---|
| I⁻ | Fastest |
| Br⁻ | Intermediate |
| Cl⁻ | Slow |
| F⁻ | Slowest |
This table illustrates the general trend of nucleophilicity for halide ions in protic solvents in SN2 reactions. libretexts.org
Electrophilic Activation and Reactivity of the Organic Cationic Moiety
The oxonium cation, characterized by a trivalent, positively charged oxygen atom, is a powerful electrophile. wikipedia.org This high electrophilicity makes the organic groups attached to the oxygen atom susceptible to nucleophilic attack. Trialkyloxonium salts, for instance, are potent alkylating agents, capable of transferring an alkyl group to a wide range of weak nucleophiles. youtube.com The positive charge on the oxygen atom polarizes the adjacent carbon-oxygen bonds, rendering the carbon atoms highly electrophilic.
In an oxonium iodide, the organic cation can react with the iodide counter-anion or with other nucleophiles present in the reaction mixture. The cleavage of ethers using strong acids like hydroiodic acid (HI) proceeds through the formation of an oxonium ion intermediate, which is then attacked by the iodide ion. spcmc.ac.in
The electrophilicity of the oxonium cation can be harnessed in various synthetic transformations. For example, the activation of alcohols or ethers by protonation or alkylation forms an oxonium ion, which can then undergo substitution or elimination reactions. wikipedia.org
Investigation of Stereochemical Control in Reactions
The stereochemical outcome of reactions involving oxonium iodides is highly dependent on the reaction mechanism. In an SN2 reaction, where the iodide nucleophile attacks the electrophilic carbon of the oxonium cation, an inversion of stereochemistry at the reaction center is expected. lumenlearning.com This is a consequence of the backside attack characteristic of the SN2 mechanism. lumenlearning.com
Conversely, if the reaction proceeds through a carbocation intermediate (SN1 mechanism), which can be formed from the dissociation of the oxonium ion, a loss of stereochemical information is anticipated, leading to a racemic or diastereomeric mixture of products. lumenlearning.com The stability of the potential carbocation is a key factor in determining the reaction pathway.
In some cases, the formation of cyclic oxonium ions, such as iodiranium ions, can influence the stereochemistry of subsequent reactions by directing the approach of the nucleophile. acs.org The generation of an oxonium ion intermediate has been implicated in controlling the stereochemical outcome of certain C-O bond-forming reactions. acs.org
Catalytic Roles and Reagent Applications in Organic Synthesis
While stable, isolable oxonium iodides are not as common as their tetrafluoroborate (B81430) counterparts, their in-situ generation and the principles of their reactivity find application in several areas of organic synthesis.
Use as Phase Transfer Catalysts in Multiphase Reactions
Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases. While quaternary ammonium (B1175870) salts are the most common phase transfer catalysts, the underlying principle involves the transport of an anion into an organic phase. Tetrabutylammonium (B224687) iodide is a well-known phase transfer catalyst where the lipophilic cation carries the iodide anion into the organic phase. phasetransfercatalysis.com
In theory, a sufficiently lipophilic oxonium cation could perform a similar function, transporting the iodide anion across the phase boundary. The iodide, once in the organic phase, can act as a potent nucleophile. The catalytic utility of iodide in nucleophilic substitutions is well-established; for instance, the addition of a catalytic amount of an iodide salt can accelerate reactions of alkyl chlorides or bromides by transiently forming a more reactive alkyl iodide intermediate. phasetransfercatalysis.comborbasgroup.com This concept is sometimes referred to as co-catalysis.
Table 2: Components of a Hypothetical Oxonium Iodide Phase Transfer Catalysis System
| Component | Role |
|---|---|
| Lipophilic Oxonium Cation | Transports the anion into the organic phase |
| Iodide Anion | Nucleophile or co-catalyst |
| Aqueous Phase | Reservoir for the inorganic salt of the nucleophile |
Applications as Reagents in Specific Bond-Forming Reactions
The electrophilic nature of the oxonium cation and the nucleophilic character of the iodide anion make oxonium iodides potential reagents in various bond-forming reactions.
One significant application is in C-O bond formation. The reaction of an alcohol with an alkylating agent can be facilitated by the in-situ formation of an oxonium species. The Suárez oxidation, which uses iodosobenzene (B1197198) diacetate and iodine, proceeds via an oxyl radical and can lead to C-O bond formation through an oxonium ion intermediate. acs.org Iodine-mediated oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles is another example where a C-O bond is formed, likely proceeding through an iodide intermediate. organic-chemistry.org
Furthermore, the synthesis of trimethylsulfoxonium (B8643921) iodide from dimethyl sulfoxide (B87167) and methyl iodide is a classic example of an SN2 reaction where a new carbon-sulfur bond is formed, and the resulting salt is a precursor to a valuable synthetic reagent. mdpi.com While this is a sulfoxonium, the principle of alkylation by an alkyl iodide is analogous. The reaction of aldehydes with trimethylsilyl (B98337) iodide can lead to the formation of a silylated oxonium iodide intermediate, which can then participate in cyclization reactions to form new carbon-carbon bonds.
Development of Novel Synthetic Utilities in Complex Molecule Construction
The intrinsic reactivity of oxonium ions, species characterized by a trivalent oxygen atom bearing a formal positive charge, has been harnessed in the synthesis of complex natural products. nih.govsnu.ac.kr While simple oxonium ions like Meerwein's salts are potent alkylating agents, recent research has illuminated the role of more elaborate, thermally unstable tricyclic oxonium ions as key intermediates in the biosynthesis of halogenated natural products, particularly those isolated from Laurencia species. nih.govsnu.ac.krimperial.ac.uk
The generation and subsequent reaction of these complex oxonium ions with iodide nucleophiles provide a powerful tool for the stereoselective formation of carbon-iodine bonds within intricate molecular scaffolds. Research has demonstrated the existence of these transient oxonium ions through low-temperature NMR spectroscopy and density functional theory (DFT) calculations. nih.gov Their synthetic utility is showcased by the direct generation of a variety of halogenated natural products upon their exposure to different nucleophiles, including iodide. nih.gov
In one exemplary study, a complex tricyclic oxonium ion was synthesized and characterized at low temperatures. nih.gov Upon introduction of an iodide source, a nucleophilic attack on the oxonium ion ensues, leading to the formation of a specific iodo-containing natural product. This transformation underscores the potential of using tailored oxonium ions to direct the regioselective and stereoselective introduction of iodide into complex molecules, a significant challenge in synthetic organic chemistry. The reaction of a unique reactive intermediate formed from 3,4,6-tri-O-benzyl-d-glucal in the presence of triflic acid and tetrabutylammonium iodide with nucleophiles occurs in a regio- and stereoselective manner. researchgate.net This has led to the synthesis of previously unknown compounds, such as benzyl (B1604629) 4,6-di-O-benzyl-2,3-dideoxy-3-iodo-α-glucopyranoside when an iodide ion is used as the nucleophile. researchgate.net
The table below summarizes the types of transformations observed in the reaction of complex oxonium ions with iodide, leading to the formation of halogenated natural products.
| Oxonium Ion Precursor Type | Nucleophile | Resulting Product Class | Reference |
| Complex Tricyclic Oxonium Ion | Iodide | Halogenated Acetogenins | nih.gov |
| Glycal-derived Oxonium Intermediate | Iodide | Iodo-α-glucopyranosides | researchgate.net |
This strategy of employing complex oxonium ions as precursors to iodo-functionalized molecules represents a significant advancement in the field of natural product synthesis, offering a biomimetic approach to the construction of halogenated marine natural products. nih.govimperial.ac.uk
Investigations into Electrochemical Behavior and Redox Chemistry
The electrochemical properties of iodide-containing species are of fundamental importance in various applications, including dye-sensitized solar cells and redox flow batteries. acs.orgmonash.edu Understanding the redox chemistry of the iodide/iodine system is crucial for controlling and optimizing these electrochemical processes.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For the iodide ion (I⁻), CV studies reveal a complex series of electron transfer and chemical reaction steps. The electrochemical oxidation of iodide is not a simple one-step process but involves the formation of triiodide (I₃⁻) and subsequently iodine (I₂). monash.edupku.edu.cnresearchgate.net
In aqueous media, the electro-oxidation of iodide on a platinum electrode typically shows a single, chemically reversible one-electron oxidation process per iodide ion, leading to the formation of molecular iodine. monash.edu However, this process is complicated by the subsequent reaction of iodine with excess iodide to form triiodide. monash.edu
In aprotic solvents like acetonitrile (B52724) and propylene (B89431) carbonate, the electrochemical behavior is different. monash.edu Two distinct, chemically reversible processes are often observed. monash.eduresearchgate.net The first corresponds to the oxidation of iodide to triiodide, and the second, at a higher potential, corresponds to the oxidation of triiodide to iodine. monash.edu The separation between these two redox peaks is related to the stability constant of the triiodide ion in the specific solvent. monash.edu
The formal potential (E⁰') of the I⁻/I₂ couple and the stability constant (Kstab) of I₃⁻ have been determined in various solvents using voltammetric methods. acs.org These parameters are significantly influenced by the physicochemical properties of the solvent, such as polarity and donor/acceptor numbers. acs.org
The following table presents representative formal potentials for the iodide/iodine redox couple in different solvent systems, illustrating the influence of the medium on the electrochemical properties.
| Solvent | E⁰' (I⁻/I₂) vs. Fc/Fc⁺ (V) | Triiodide Stability Constant (log Kstab) | Reference |
| Water | > 0.25 | Low | monash.edu |
| Ethanol | Intermediate | ~5 | monash.edu |
| Acetonitrile | ~0.4 V separation between I⁻/I₃⁻ and I₃⁻/I₂ | ~7 | monash.edu |
| Propylene Carbonate | ~0.5 V separation between I⁻/I₃⁻ and I₃⁻/I₂ | ~8 | monash.edu |
Electrochemical Reaction Mechanisms
The mechanism of iodide oxidation has been a subject of extensive study. pku.edu.cnresearchgate.netpsu.edu In acidic aqueous solutions, the process is generally described by an electrochemical-chemical (E-C) model. pku.edu.cnresearchgate.net The initial electrochemical step is the oxidation of two iodide ions to form molecular iodine (Equation 1). pku.edu.cn
2I⁻ → I₂ + 2e⁻ (Equation 1) pku.edu.cn
This is followed by a chemical step where the newly formed iodine reacts with excess iodide in the solution to form triiodide (Equation 2). pku.edu.cn
I₂ + I⁻ ⇌ I₃⁻ (Equation 2) pku.edu.cn
The cyclic voltammograms are often affected by the formation of an iodine film on the electrode surface, which can introduce additional complexity to the reaction kinetics. pku.edu.cnresearchgate.net When an iodine film is present, the rate-determining step can shift from the liquid-phase diffusion of iodide to the solid-phase diffusion of iodide through the film. pku.edu.cn
At higher anodic potentials (e.g., above 0.6 V vs. Hg/Hg₂SO₄ in acidic media), further oxidation can occur, leading to the formation of higher-valent iodine species such as iodate (B108269) (IO₃⁻) (Equation 3). pku.edu.cn
I⁻ + 3H₂O → IO₃⁻ + 6H⁺ + 6e⁻ (Equation 3) pku.edu.cn
Intermolecular Interactions and Supramolecular Assembly of Organic Iodide Systems
Hydrogen Bonding Networks Involving Iodide Anions
The iodide anion is an effective hydrogen bond acceptor, readily participating in the formation of robust hydrogen-bonding networks in organic salts. These interactions are fundamental to the crystal packing and stability of these compounds.
In the solid state, organic cations containing N-H or O-H functionalities form strong hydrogen bonds with iodide anions. For instance, in the crystal structure of piperidinium (B107235) iodide, the saturated cyclic structure facilitates close packing through hydrogen bonding and electrostatic interactions. rsc.org The iodide anion's ability to accept hydrogen bonds is also evident in more complex systems. In the iodide-dihydrate complex, a double-donor water molecule forms hydrogen bonds with both the iodide ion and another water molecule. nsf.gov
The nature and geometry of these hydrogen bonds can be intricate. In morpholinium iodotetrafluorophenate, hydrogen-bonded dimers are formed involving two cations and two anions, creating an eight-membered ring. nih.gov Similarly, in pyrrolidinium (B1226570) iodotetrafluorophenate, dimers are supported by hydrogen bonding between the ammonium (B1175870) hydrogen atoms and two phenate oxygen atoms, which in turn are linked to iodide. nih.gov
A summary of representative hydrogen bond parameters in organic iodide salts is presented below:
| Compound | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| Morpholinium iodotetrafluorophenate | N-H···O | 1.77(3) - 1.93(3) | - | nih.gov |
| Pyrrolidinium iodotetrafluorophenate | N-H···O | 1.79 | - | nih.gov |
| 4-[(3-chloro-2,2,3,3-tetrafluoropropoxy)methyl]pyridinium iodide | C-H···I | - | - | researchgate.net |
| [N-Ace-3-Brpy]I | C-H···I | 3.754(4) | - | mdpi.com |
Halogen Bonding Interactions in Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). proquest.com This interaction has emerged as a powerful tool in crystal engineering for the design of novel solid-state materials. In organic iodide systems, the iodine atom of an organic iodide can act as a halogen bond donor, while the iodide anion can act as a halogen bond acceptor.
The versatility of halogen bonding is further demonstrated in complexes of nitrogen heterocycles with organic iodides, where N···I interactions lead to extended structures. acs.org The nature of the organic cation and the stoichiometry of the components can be varied to tune the resulting halogen bonding network. proquest.com Hypervalent iodine compounds also exhibit halogen bonding, where the iodine atom has positive σ-holes that interact with electron donors. nih.gov
Below is a table summarizing key halogen bond parameters in selected organic iodide systems:
| System | Donor···Acceptor | D···A Distance (Å) | C-X···A Angle (°) | Reference |
| N-Alkyl-3-iodopyridinium iodide | C-I···I⁻ | 3.395(1) - 3.569(1) | 176.1(4) - 177.2(4) | mdpi.com |
| N-Alkyl-3-bromopyridinium iodide | C-Br···I⁻ | 3.611(7) | 169.2(2) | mdpi.com |
| Phenyl-2-methoxycarbonylphenylbromonium tetrafluoroborate (B81430) | Br···O | - | - | nih.gov |
| 4,4'-bipyridine with 1,4-diiodobenzene | N···I | - | - | acs.org |
Self-Assembly and Crystal Packing of Organic Iodide Salts
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry and is particularly relevant in the context of organic iodide salts. nih.gov The interplay of various intermolecular forces, including electrostatic interactions, hydrogen bonding, and halogen bonding, drives the self-assembly process, leading to diverse and often complex crystal packing arrangements.
A notable example is the self-assembly of piperidinium iodide, which, upon the addition of a small amount of iodine, forms a 1D lamellar microcrystalline structure. rsc.org This ordered arrangement arises from a combination of hydrogen bonding and electrostatic interactions, resulting in anisotropic conductivity. rsc.org The ability of organic salts to self-assemble into intricate structures is not limited to simple systems. Even a simple hydrochloride salt of fampridine has been shown to crystallize into complex Frank-Kasper phases, which are typically observed in metal alloys. nih.gov
In the broader context of organic iodide salts, the cation's size and shape, along with its capacity for complementary intermolecular interactions like π-π stacking and C-H···π interactions, significantly influence the final crystal structure. proquest.com For instance, the crystal structures of polymorphic triiodide salts reveal that different packing patterns can arise from variations in the symmetry of the triiodide anion and the nature of the cation. mdpi.com The electrochemical assembly of iodonium (B1229267) salts on surfaces further highlights the directed self-assembly capabilities of these compounds. google.com
The packing efficiency and the resulting crystalline architecture are crucial for the material's properties. In the development of solid-state dye-sensitized solar cells, the close packing of organic ionic crystals, facilitated by hydrogen bonding and electrostatic interactions, contributes to the stability of the device. rsc.org The rational design of organic iodide salts with specific self-assembly motifs is a promising strategy for creating functional materials with tailored properties.
Host-Guest Chemistry and Complexation with Iodide-Containing Moieties
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org Iodide anions and iodide-containing organic moieties can act as either guests or components of the host framework in various supramolecular assemblies.
A classic example of an iodide-containing guest is the triiodide ion (I₃⁻), which can be encapsulated by host molecules like cyclodextrins. Spectroscopic studies have shown that α-cyclodextrin can form a stable complex with the triiodide anion in aqueous solution. researchgate.net The formation of such host-guest complexes can be tuned by modifying the host structure or the solvent environment. researchgate.net
Iodide anions themselves can be selectively bound by synthetic receptors. Anion receptors containing indole (B1671886) as hydrogen bond donors have demonstrated high selectivity for iodide over other halides, particularly when the donor sites are part of a pre-organized macrocyclic cavity. psu.edu The forces driving these interactions are primarily electrostatic, with significant contributions from hydrogen bonding.
In the context of porous materials, the interactions between iodine and the host framework are of interest for applications such as iodine capture. Hofmann-type clathrates, for example, have been investigated for their ability to adsorb iodine, where interactions between the guest iodine molecules and the host's cyanide moieties lead to the formation of polyiodide species. researchgate.net Similarly, ionic organic single crystals based on phosphonium (B103445) salts have shown considerable capacity for iodine capture, driven by the presence of sulfonate and phenyl groups as active sites. researchgate.net
The table below provides examples of host-guest systems involving iodide-containing species:
| Host | Guest | Key Interactions | Application/Significance | Reference |
| α-Cyclodextrin | I₃⁻ | Hydrophobic interactions, van der Waals forces | Molecular recognition, formation of stable complexes | researchgate.net |
| Indole-based macrocyclic receptors | I⁻ | Hydrogen bonding, electrostatic interactions | Selective anion recognition | psu.edu |
| Ni(pz)[Ni(CN)₄] clathrate | I₂ | Guest-host interactions with [Ni(CN)₄]²⁻ moieties | Iodine adsorption, formation of polyiodides | researchgate.net |
| Phosphonium-based ionic organic crystals | I₂ | Interactions with sulfonate and phenyl groups | High-capacity iodine capture | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques for Purity and Separation
Chromatography is indispensable for separating oxonium iodide from reactants, byproducts, and the matrix it is contained within. Due to the ionic and often non-volatile nature of the compound, liquid chromatography is the primary separation technique, while gas chromatography is reserved for analyzing volatile impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ionic, non-volatile compounds like oxonium iodide. The separation can be challenging due to the compound's poor retention on traditional reversed-phase columns. Therefore, mixed-mode or ion-exchange chromatography is often employed.
For detection, a single detector is often insufficient. The oxonium cation typically lacks a strong chromophore, making UV-Vis detection difficult. Conversely, the iodide anion has a distinct UV absorbance. To overcome this, a dual-detector setup is ideal. A Conductivity Detector is highly effective for quantifying ionic species like the trimethylsulfoxonium (B8643921) cation, as it measures the electrical conductivity of the eluent, which changes as the ionic analyte passes through the detector cell. waters.comlabcompare.com Simultaneously, a UV-Vis or Diode Array Detector (DAD) can be used for the selective detection and quantification of the iodide anion. nih.gov The iodide ion can be detected directly, typically around 228 nm. sielc.com
An alternative to conductivity detection for non-UV-absorbing cations is the Evaporative Light Scattering Detector (ELSD) , which nebulizes the eluent and measures the light scattered by the dried analyte particles. shodexhplc.com
Table 1: Illustrative HPLC Parameters for Oxonium Iodide Analysis
| Parameter | Setting | Rationale |
| Column | Mixed-Mode (e.g., Primesep B) or Ion-Exchange | Provides retention for both the cation and anion. |
| Mobile Phase | Acetonitrile (B52724)/Water with a buffer (e.g., 0.5% H₂SO₄) | Enables separation and ensures analyte ionization. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detectors | 1. Conductivity Detector | For quantitative analysis of the ionic oxonium cation. |
| 2. UV-Vis/DAD (λ = 228 nm) | For selective detection and quantification of the iodide anion. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Oxonium iodide itself is a salt and is not volatile, making it unsuitable for direct GC-MS analysis. Heating would lead to decomposition rather than volatilization. copernicus.org However, GC-MS is an essential tool for identifying and quantifying volatile byproducts that may be present from the synthesis process or as a result of degradation. For instance, in the synthesis of trimethylsulfoxonium iodide from dimethyl sulfoxide (B87167) (DMSO) and methyl iodide, residual reactants or volatile sulfur-containing side-products could be present. wikipedia.org
The analysis typically involves a pre-concentration step, such as Headspace (HS) or Solid-Phase Microextraction (SPME) , to isolate the volatile compounds from the sample matrix. nih.govnih.gov The extracted volatiles are then thermally desorbed into the GC-MS system for separation and identification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.
Table 2: Potential Volatile Byproducts in Trimethylsulfoxonium Iodide Synthesis and their GC-MS Analysis
| Analyte | Potential Origin | Typical GC-MS Fiber/Column |
| Methyl Iodide | Unreacted starting material | DVB/CAR/PDMS SPME fiber; DB-5ms column |
| Dimethyl Sulfide | Impurity or byproduct | CAR/PDMS SPME fiber; Sulfur-selective column |
| Carbonyl Sulfide | Degradation product | SPME with various coatings; GC-PFPD for sensitivity researchgate.net |
| Methanethiol | Degradation product | SPME with various coatings; GC-PFPD for sensitivity researchgate.net |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for the structural elucidation of oxonium iodide. Due to the compound's pre-ionized state, soft ionization techniques are required. Electrospray Ionization (ESI) is the method of choice, as it allows the transfer of the intact oxonium cation and iodide anion from solution into the gas phase for mass analysis.
In positive-ion mode ESI-MS, the spectrum would show a prominent peak corresponding to the mass of the oxonium cation (e.g., [(CH₃)₃SO]⁺ at m/z 91.04). In negative-ion mode, the iodide anion (I⁻) would be detected at m/z 126.9.
Tandem mass spectrometry (MS/MS) provides deeper structural information through collision-induced dissociation (CID). The fragmentation of oxonium ions is a subject of detailed study, particularly in fields like glycoproteomics where oxonium fragments are diagnostic markers. nih.govresearchgate.net For substituted oxonium ions, fragmentation often proceeds via pathways like the cleavage of a C-O bond. acs.org In the case of the trimethylsulfoxonium cation, fragmentation would likely involve the loss of neutral molecules such as formaldehyde (B43269) or methane.
Table 3: Expected Mass Spectrometry Data for Trimethylsulfoxonium Iodide
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (MS/MS) | Fragmentation Pathway |
| ESI Positive | 91.04 ([(CH₃)₃SO]⁺) | 75, 63, 45 | Loss of CH₄, Loss of C₂H₄, Loss of H₂S |
| ESI Negative | 126.9 (I⁻) | N/A | No fragmentation expected for the atomic anion. |
Quantitative Spectroscopic Methods in Reaction Monitoring
Spectroscopic methods offer a non-invasive and often real-time approach to monitor the formation of oxonium iodide and quantify its concentration.
UV-Visible Spectroscopy is particularly useful for quantifying the iodide component. While the iodide ion itself has a UV maximum, a more sensitive method involves its oxidation to iodine, which then reacts with excess iodide to form the triiodide ion (I₃⁻). asianpubs.org The triiodide ion has strong absorbance peaks at approximately 288 nm and 351 nm, allowing for sensitive quantification. asianpubs.orgresearchgate.net This method can be used to determine the concentration of the salt in solution by measuring the concentration of its anionic part.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for reaction monitoring, as it can simultaneously track the disappearance of reactants and the appearance of the product. nih.govrsc.org For the synthesis of trimethylsulfoxonium iodide, a series of ¹H NMR spectra can be recorded over time. wikipedia.org The integration of the reactant peaks (e.g., dimethyl sulfoxide and methyl iodide) will decrease, while the integral of the product's methyl groups will increase, allowing for the calculation of reaction kinetics and conversion rates. chemrxiv.org
Table 4: Characteristic Spectral Data for Trimethylsulfoxonium Iodide
| Technique | Parameter | Observed Value | Compound Component |
| ¹H NMR | Chemical Shift (δ) | ~3.8 ppm (singlet) | Methyl protons on the [(CH₃)₃SO]⁺ cation chemicalbook.com |
| ¹³C NMR | Chemical Shift (δ) | ~40-50 ppm | Methyl carbons on the [(CH₃)₃SO]⁺ cation |
| FTIR | Absorption Band (cm⁻¹) | ~1230, ~1050, ~950 | S=O stretch, C-S stretch, CH₃ rock |
| UV-Vis | λmax (for I₃⁻) | 288 nm, 351 nm | Iodide anion (as triiodide complex) asianpubs.org |
Theoretical Models and Predictive Paradigms for Organic Iodide Reactivity
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that aim to correlate the chemical structure of a compound with a specific activity, such as reaction rate, toxicity, or binding affinity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical values known as "descriptors," determine its behavior. nih.gov For organic iodides, QSAR can be employed to predict their reactivity in various chemical transformations.
The process involves constructing a dataset of organic iodides with known experimental reactivity data. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors fall into several categories:
Constitutional: Simple counts of atoms, bonds, rings, etc.
Topological: Descriptors based on the 2D representation of the molecule, such as connectivity indices. nih.gov
Geometrical: Descriptors derived from the 3D structure of the molecule.
Electrostatic: Properties related to the charge distribution, such as atomic partial charges and dipole moments. nih.gov
Quantum Chemical: Descriptors derived from molecular orbital calculations, like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govorientjchem.org
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of these descriptors to the observed activity. orientjchem.org For example, a QSAR study on the oxidation of various organic contaminants developed a predictive model based on the HOMO-LUMO energy gap and the ratio of oxygen to carbon atoms. nih.gov Similarly, a model predicting the anticancer activity of quinazoline (B50416) derivatives used atomic net charges and HOMO/LUMO energies as key descriptors. orientjchem.org
A hypothetical QSAR model for the reactivity of an organic iodide (R-I) in a nucleophilic substitution reaction might take the form:
log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Here, k is the reaction rate constant, and Descriptors A and B could represent properties like the partial charge on the carbon atom attached to the iodine and the LUMO energy of the C-I bond. Such models, once validated, serve as powerful predictive tools for estimating the reactivity of new or untested organic iodides, reducing the need for extensive experimentation. nih.govnih.gov
Table 1: Common Descriptor Classes Used in QSAR Modeling
| Descriptor Class | Description | Examples | Relevance to Reactivity |
|---|---|---|---|
| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Atom Count, Number of Halogens | Provides a basic measure of molecular size and composition. |
| Topological | Describes atomic connectivity in 2D. | Molecular Connectivity Index (MCI), Wiener Index | Encodes information about branching and molecular shape. nih.gov |
| Electrostatic | Relates to the 3D distribution of electron density. | Partial Charges, Dipole Moment, Polarizability | Crucial for modeling reactions involving polar or ionic species like oxonium iodides. nih.gov |
| Quantum Chemical | Calculated from the molecule's wave function. | HOMO/LUMO Energies, HOMO-LUMO Gap, Mulliken Charges | Directly relates to electronic reactivity, electrophilicity, and nucleophilicity. nih.govorientjchem.org |
Machine Learning Approaches in Reaction Outcome Prediction
In recent years, machine learning (ML), particularly neural networks, has emerged as a transformative tool for predicting the outcomes of chemical reactions. acs.orgnih.gov Unlike traditional models that rely on predefined physical laws, ML models learn patterns from vast amounts of reaction data to make predictions. researchgate.net This approach is particularly well-suited for the complexity of organic chemistry, where subtle changes in reactants or conditions can drastically alter the product.
A common framework for reaction prediction involves a two-step process: acs.orgnih.gov
Candidate Generation: For a given set of reactants, a large number of chemically plausible products are generated. This is often achieved by applying a library of generalized reaction rules or templates. acs.org
Product Ranking: A trained machine learning model then analyzes this set of potential products and ranks them, with the goal of assigning the highest rank to the major product that is observed experimentally. acs.orgmit.edu
These models are trained on extensive databases of known reactions, such as those extracted from scientific literature and patents. nih.govmit.edu The input for the model represents the transformation from reactants to a potential product, often using a representation that highlights the changes in chemical bonds rather than the entire molecular structure. mit.edu
One prominent study used a dataset of 15,000 reactions from U.S. patents to train a neural network model. nih.govmit.edu The performance of such models is typically measured by "top-k accuracy," which is the percentage of cases where the correct product is ranked within the top k predictions. The results demonstrate significant predictive power, enabling chemists to forecast reaction outcomes with increasing confidence. mit.eduarxiv.org This methodology could be directly applied to reactions involving organic iodides, including those formed via oxonium iodide intermediates, by training models on relevant reaction datasets.
Table 2: Performance of a Machine Learning Model for Reaction Outcome Prediction Data sourced from a 5-fold cross-validation study on 15,000 patented reactions. mit.edu
| Metric | Accuracy (%) | Interpretation |
|---|---|---|
| Top-1 Accuracy | 71.8% | The model correctly identifies the major product as its first choice in 71.8% of cases. mit.edu |
| Top-3 Accuracy | 86.7% | The correct major product is within the model's top three predictions in 86.7% of cases. mit.edu |
| Top-5 Accuracy | 90.8% | The correct major product is within the model's top five predictions in 90.8% of cases. mit.edu |
Frontier Molecular Orbital (FMO) Theory in Mechanistic Interpretation
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful qualitative model for understanding and predicting chemical reactivity. ucsb.eduwikipedia.org It simplifies the complex interactions between all molecular orbitals of two reacting species by focusing only on the "frontier" orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com
The core principle of FMO theory is that the most significant interaction governing a reaction is between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). ucsb.edunumberanalytics.com The feasibility and rate of a reaction are related to the energy difference—the HOMO-LUMO gap—between these two orbitals. numberanalytics.com A smaller gap implies a stronger, more favorable interaction and a more facile reaction. numberanalytics.com
FMO theory is exceptionally useful for interpreting the reactivity of organic iodides. Consider the Sₙ2 reaction between an iodide ion (I⁻) and an alkyl chloride (R-Cl). The iodide ion acts as the nucleophile, and its reactivity is determined by its HOMO. The alkyl chloride is the electrophile, and its reactivity is centered on the LUMO, which is the antibonding (σ*) orbital of the C-Cl bond. The reaction proceeds via the donation of electrons from the HOMO of the iodide into the LUMO of the alkyl chloride, leading to the cleavage of the C-Cl bond and formation of a new C-I bond.
The theory is also adept at explaining the role of oxonium iodide intermediates. The conversion of an alcohol (R-OH) to an alkyl iodide (R-I) using hydrogen iodide (HI) serves as a prime example.
Protonation: The alcohol's oxygen atom is first protonated by the acid to form a primary oxonium ion (R-OH₂⁺). wikipedia.org
LUMO Energy Lowering: This protonation has a profound electronic effect. The presence of a formal positive charge on the oxygen atom makes it highly electron-withdrawing, which significantly lowers the energy of the C-O σ* orbital (the LUMO).
Nucleophilic Attack: The alcohol is a poor leaving group, but the resulting oxonium ion contains an excellent leaving group (a neutral water molecule). The lowered LUMO energy makes the carbon atom much more electrophilic and highly susceptible to nucleophilic attack by the iodide ion (the HOMO).
This FMO-based analysis explains why the reaction through the oxonium iodide intermediate is vastly more efficient than a direct attack on the neutral alcohol. The theory thus provides a clear, orbital-based rationale for the reaction mechanism and the enhanced reactivity observed. ucsb.edu
Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Application in Organic Iodide Chemistry |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. Associated with nucleophilicity. ucsb.edu | Represents the available electron pair of the iodide nucleophile (I⁻). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty. Associated with electrophilicity. ucsb.edu | Represents the antibonding σ* orbital of the C-X bond in an alkyl halide, which accepts electrons. |
| HOMO-LUMO Interaction | The primary attractive interaction that leads to bond formation. wikipedia.org | The overlap between the HOMO of the iodide and the LUMO of the alkyl substrate drives the reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile. numberanalytics.com | A smaller gap indicates higher reactivity. Protonating an alcohol to an oxonium ion lowers the LUMO energy, shrinking the gap and accelerating the reaction with iodide. wikipedia.org |
Future Research Directions and Emerging Trends in Organic Iodide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
A major thrust in modern organic synthesis is the development of environmentally friendly processes, and the synthesis of organic iodides is no exception. Future research is intensely focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key trends include:
Water as a Green Solvent: Researchers are increasingly developing iodination protocols that use water as the reaction medium, significantly reducing the reliance on volatile organic solvents. mdpi.comorganic-chemistry.org For instance, the synthesis of (E)-diiodoalkenes has been achieved in water using an iodide source and an oxidant like ammonium (B1175870) persulfate. mdpi.com Similarly, α-iodoketones can be synthesized from alkenes and alkynes in water using 2-iodoxybenzoic acid (IBX) and molecular iodine. mdpi.com
Metal-Free Catalysis: There is a growing emphasis on replacing heavy metal catalysts with more benign alternatives. organic-chemistry.org Visible-light-induced decarboxylative iodination of aromatic carboxylic acids represents a convenient metal-free approach to aryl iodides. organic-chemistry.org
Use of Stoichiometric, Recyclable Reagents: The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium halide, as both reagent and solvent for converting alcohols to alkyl iodides is an attractive strategy. organic-chemistry.org These protocols are environmentally appealing because they often use stoichiometric amounts of the ionic liquid, which can be recycled, and avoid the need for additional solvents. organic-chemistry.org
Atom-Efficient Oxidants: The use of clean and atom-efficient oxidants like hydrogen peroxide and air is a cornerstone of green iodination chemistry. mdpi.comresearchgate.net For example, selective oxidative iodination of electron-rich arenes can be accomplished using potassium iodide with 30% hydrogen peroxide in methanol. organic-chemistry.org
Table 1: Comparison of Traditional vs. Green Iodination Methods
| Feature | Traditional Methods | Emerging Green Protocols |
|---|---|---|
| Solvent | Often chlorinated or volatile organic solvents (VOCs) | Water, ionic liquids, or solvent-free conditions mdpi.comorganic-chemistry.org |
| Catalyst/Reagent | Heavy metals, strong oxidizing agents organic-chemistry.org | Metal-free systems, recyclable reagents, iodine-based catalysts organic-chemistry.orgresearchgate.net |
| Oxidant | Often toxic and produce stoichiometric waste | Air, hydrogen peroxide, Oxone mdpi.comresearchgate.net |
| Conditions | Frequently require harsh conditions (high temp.) | Mild conditions, room temperature, visible light irradiation mdpi.comorganic-chemistry.org |
| Byproducts | Often hazardous and difficult to separate | Water-soluble or easily recyclable byproducts organic-chemistry.orgorganic-chemistry.org |
Exploration of Novel Catalytic and Reagent Applications
The unique properties of the carbon-iodine bond make organoiodine compounds not just synthetic targets but also powerful reagents and catalysts. wikipedia.org Research is continuously uncovering new catalytic applications that rival traditional transition-metal-based systems.
Hypervalent Iodine Catalysis: Hypervalent iodine compounds (e.g., iodine(III) and iodine(V) species) are emerging as versatile, environmentally benign alternatives to heavy metal catalysts. rsc.org They can be generated in situ from iodoarene precatalysts using stoichiometric oxidants like Oxone or peroxyacids. researchgate.netacsgcipr.org These catalysts are highly effective in a range of oxidative functionalizations, facilitating the formation of C-O, C-N, and C-C bonds. researchgate.netrsc.org
Iodine-Based Catalysts for Oxidative Transformations: Molecular iodine and simple iodide salts are proving to be effective catalysts in numerous oxidative reactions. researchgate.net For example, tetrabutylammonium (B224687) iodide (TBAI) in combination with oxidants like hydrogen peroxide is a powerful metal-free system for various synthetic methodologies. researchgate.net
Nucleophilic Catalysis: Organo-onium iodides are being explored as efficient, metal-free nucleophilic catalysts. nih.gov Their potential has been demonstrated in CO2 utilization reactions, such as the synthesis of cyclic carbonates from epoxides, with bifunctional onium iodides bearing a hydrogen bond donor showing particular promise for reactions under mild conditions. nih.gov
Copper Iodide Nanoparticles: As heterogeneous catalysts, copper iodide (CuI) nanoparticles are gaining significant interest. tandfonline.com Their advantages include high atom economy, low cost, simple preparation, and reusability, making them valuable for a diverse range of chemical reactions. tandfonline.com
Integration of Advanced Computational Techniques with Experimental Research
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights that accelerate discovery and innovation. numberanalytics.comrsc.org In organic iodide chemistry, theoretical methods are crucial for understanding complex reaction mechanisms and predicting molecular behavior.
Mechanism Elucidation: Density Functional Theory (DFT) and other high-level ab initio methods are employed to analyze reaction pathways. acs.orglabex-cappa.fr For example, computational studies have been used to investigate the origin of molecular iodine's catalytic activity in Michael additions, suggesting that halogen bonding is the key interaction responsible for reducing activation energies. acs.org Such calculations help to distinguish between potential mechanisms, such as halogen bonding versus hidden Brønsted acid catalysis. acs.org
Predicting Reactivity and Properties: Computational models can predict the thermochemistry, kinetics, and spectroscopic properties of iodine-containing molecules and reactive intermediates. labex-cappa.fracs.org This is particularly important for understanding the atmospheric chemistry of organic iodides and their decomposition pathways. labex-cappa.fr High-level calculations aim for "chemical accuracy" (better than ± 4 kJ mol⁻¹) to provide reliable data for global geophysical simulations. labex-cappa.fr
Catalyst and Reagent Design: Theoretical calculations guide the rational design of new catalysts and reagents. numberanalytics.comrsc.org By modeling the interactions between substrates and potential catalysts, researchers can predict which structures will be most effective. This approach is being used to develop new hypervalent iodine catalysts and to understand the binding of iodine species in dye-sensitized solar cells. rsc.orgresearchgate.net
Studying Complex Systems: Advanced techniques like Car-Parrinello molecular dynamics simulations are used to model complex interactions, such as those between organic dyes and iodine/triiodide redox couples in solution, which are critical for optimizing energy conversion devices. researchgate.net Computational studies also explore the formation and stability of atmospheric clusters involving iodine oxyacids and oxides, which is vital for understanding new particle formation in the atmosphere. nih.govchemrxiv.org
Table 2: Applications of Computational Methods in Organic Iodide Chemistry
| Computational Technique | Application Area | Research Goal | Key Findings/Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate catalytic cycles of iodine-catalyzed reactions. acs.org | Halogen bonding identified as a key catalytic interaction. acs.org |
| Ab Initio Methods (e.g., CCSD(T)) | Thermochemistry & Kinetics | Calculate accurate thermodynamic data for atmospheric iodine species. labex-cappa.frresearchgate.net | Provides reliable data for atmospheric models; confirms lowest energy isomers. labex-cappa.frresearchgate.net |
| Molecular Dynamics (MD) | Materials Science | Simulate dye-iodine interactions in solar cells. researchgate.net | Evaluates binding of redox species to sensitizer (B1316253) dyes. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Complex Systems | Study enzyme-catalyzed reactions involving iodide. wikipedia.org | Explains the role of iodide in biological systems. |
Discovery of New Reactivity Modes and Chemical Transformations
The exploration of novel reactivity is a perpetual driver of organic chemistry. For organic iodides, research is focused on activating the C–I bond in new ways and harnessing the unique properties of hypervalent iodine compounds to forge complex molecular architectures.
Hypervalent Iodine Reagents in Synthesis: Diaryliodonium salts, a class of hypervalent iodine(III) compounds, are increasingly used as powerful arylation reagents. nih.gov They can be activated under transition-metal-free conditions to transfer aryl groups. The synthesis of these salts is also evolving, with new methods for the oxidative activation of aryl iodides followed by coupling with arenes. nih.gov
Palladium-Catalyzed Transformations: The interplay between hypervalent iodine reagents and palladium catalysis continues to yield novel transformations. researchgate.net These reagents can serve as alternatives to aryl halides in cross-coupling reactions or act as oxidants in the functionalization of C-H bonds. researchgate.net
Radical Chemistry: The relatively weak C-I bond makes organic iodides excellent precursors for radical-based transformations. acs.org Recently, bismuth-manganese complexes have been developed as catalysts for the intramolecular cyclization of unactivated alkyl iodides with alkynes under mild thermal conditions, avoiding the need for light or external redox agents. acs.org
Reductive Transformations: The combination of iodide with certain reagents can effect powerful reductive transformations. For instance, a system of phosphorous acid and iodine can reduce aromatic ketones and aldehydes to their corresponding hydrocarbons under metal-free conditions. researchgate.net Similarly, iodide can catalyze the deoxygenation of heterocyclic N-oxides using formic acid as a sustainable reductant. researchgate.net
Potential for Materials Science Applications Beyond Established Uses
While organic iodides have established roles as disinfectants and synthetic intermediates, their future impact on materials science is a rapidly expanding frontier. wikipedia.org
Perovskite Solar Cells (PSCs): Organic iodides are crucial for achieving high-performance and stable PSCs. rsc.org They are used for surface passivation to heal defects on the perovskite surface. Research focuses on optimizing the organic cation of the iodide salt to suppress the migration of iodine defects, which is a key cause of device degradation. Phenylpropylammonium iodide, for example, has been shown to enhance both the efficiency and operational stability of PSCs. rsc.org
Semiconducting Materials: The interaction of iodine with specific matrices can lead to novel electronic properties. When iodine is adsorbed into the channels of all-silica zeolites, it forms a unique three-dimensional supramolecular network that behaves as a semiconductor. rsc.org The conductivity of I2-loaded silicalite-1 can be orders of magnitude higher than that of solid iodine, opening avenues for new electronic materials. rsc.org
Polymer Synthesis and Modification: Various alkyl iodides serve as chain transfer agents, initiators, or catalysts in living radical polymerization, a technique for creating well-defined polymers. researchgate.net Additionally, copper iodide is widely used as a heat stabilizer in polymers like nylon, preventing degradation. researchgate.net Future research may explore the design of novel iodinated monomers or initiators to create polymers with advanced properties.
Photoinitiators for Polymerization: Diaryliodonium salts have found industrial use as photoinitiators for cationic photopolymerizations. researchgate.net Upon irradiation with UV light, these compounds generate strong acids that initiate the polymerization of monomers like epoxides. This technology is essential in coatings, inks, and 3D printing.
Q & A
Q. What are the standard methods for synthesizing Oxysonium iodide, and how can purity be validated?
this compound synthesis typically involves controlled stoichiometric reactions between precursor compounds (e.g., oxides and hydroiodic acid) under inert atmospheres to prevent oxidation . Purity validation requires:
- X-ray diffraction (XRD) to confirm crystallinity and phase identity .
- Elemental analysis (e.g., inductively coupled plasma mass spectrometry) to verify stoichiometry .
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration levels .
Q. How should researchers design experiments to study this compound’s reactivity with halides?
- Use controlled titration methods (e.g., iodometric titration) to quantify redox reactions, ensuring precise measurement of iodine release .
- Employ kinetic studies with varying concentrations, temperatures, and catalysts to derive rate laws .
- Include control experiments with inert electrolytes to isolate reaction pathways .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?
- UV-Vis spectroscopy to determine bandgap energy via Tauc plots .
- Photoluminescence (PL) spectroscopy to study exciton recombination dynamics .
- Mid-IR diffuse reflectance spectroscopy for analyzing charge carrier mobility .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound polymorphs?
- Multi-technique validation : Cross-reference XRD data with Raman spectroscopy and electron microscopy to distinguish overlapping diffraction peaks caused by similar lattice parameters .
- Computational modeling : Use density functional theory (DFT) to simulate crystal structures and compare with experimental data .
- Temperature-dependent XRD to identify phase transitions and stabilize metastable forms .
Q. What methodologies address discrepancies in electronic conductivity measurements for this compound-based semiconductors?
- Seebeck coefficient and Hall-effect measurements to differentiate between p-type and n-type conductivity, accounting for doping effects from synthesis conditions (e.g., oxidation in Sn/Pb systems) .
- Controlled atmosphere processing (e.g., glovebox synthesis) to minimize unintentional doping .
- Statistical error analysis to quantify uncertainties in resistivity measurements .
Q. How can hybrid perovskite devices incorporating this compound optimize open-circuit voltage (Voc) without sacrificing stability?
- Interface engineering : Apply mesoporous alumina scaffolds to reduce recombination losses and enhance charge extraction .
- Compositional tuning : Develop solid solutions (e.g., CH₃NH₃Sn₁₋ₓPbₓI₃) to balance bandgap and stability .
- Accelerated aging tests under simulated environmental stress (humidity, UV light) to evaluate degradation pathways .
Methodological Guidelines
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Data Collection & Analysis :
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Replicability :
- Document synthesis protocols with exact molar ratios, solvents, and annealing conditions .
- Share Supporting Information files (e.g., crystallographic data, DFT parameters) in standardized formats for peer validation .
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Ethical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
